molecular formula C8H11N5S2 B11727846 N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide

Cat. No.: B11727846
M. Wt: 241.3 g/mol
InChI Key: OOLQWNQWHWJQSB-UHFFFAOYSA-N
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Description

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide is a chemical compound with the molecular formula C8H11N5S2 and a molecular weight of 241.33. This compound is known for its unique structure, which includes a pyrazine ring and a thioamide group, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide involves several steps. One common method includes the condensation of methyl imino pyrazine-2-carboxylate with 5-methyl-1-(2-pyridyl) pyrazole-3-carbohydrazide . The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at room temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide can be compared with other similar compounds, such as:

  • N-[(Z)-amino(pyrazin-2-yl)methylidene]-5-methyl-1-(pyridine-2-yl)-1H-pyrazole-3-carbohydrazonic acid
  • 5-methyl-N-[(1E)-1-(pyridin-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazonic acid These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C8H11N5S2

Molecular Weight

241.3 g/mol

IUPAC Name

methyl N-[(E)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate

InChI

InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12)

InChI Key

OOLQWNQWHWJQSB-UHFFFAOYSA-N

Isomeric SMILES

CN(C(=S)SC)/N=C(\C1=NC=CN=C1)/N

Canonical SMILES

CN(C(=S)SC)N=C(C1=NC=CN=C1)N

Origin of Product

United States

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